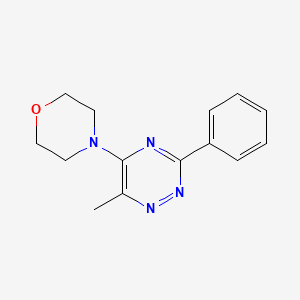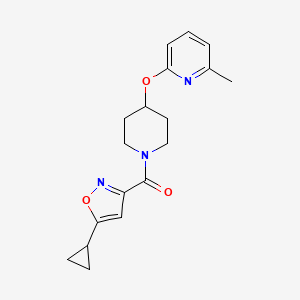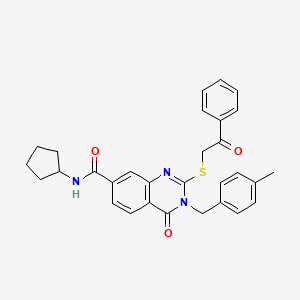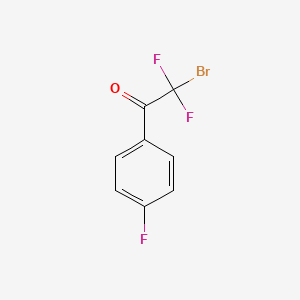
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a heterocyclic organic molecule that contains a triazine ring, a phenyl group, and a morpholine group. MPTP has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Antitumor Properties
1,3,5-Triazines, including derivatives like 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine , have been identified to possess antitumor properties. They are used clinically to treat cancers such as lung, breast, and ovarian cancer . The specific mechanisms by which these compounds exert their antitumor effects are an active area of research, with studies focusing on their ability to interfere with cell division and proliferation.
Aromatase Inhibition
Some 1,3,5-triazine derivatives exhibit significant aromatase inhibitory activity . Aromatase is an enzyme that is crucial in the biosynthesis of estrogens, and its inhibition is a targeted therapy for estrogen-dependent cancers. The compound’s potential in this application lies in its ability to modulate hormone levels and thus impact cancer growth.
Corticotrophin-Releasing Factor 1 Receptor Antagonism
The compound has been discovered to be a potent corticotrophin-releasing factor 1 (CRF1) receptor antagonist . CRF1 receptors are involved in the stress response, and their antagonism can have therapeutic implications for treating anxiety and depression.
Leukotriene C4 Antagonism
Derivatives of 1,3,5-triazine show potent activity against leukotriene C4 (LTC4) antagonists . LTC4 is involved in inflammatory responses, and its antagonism by triazine derivatives can provide a protective effect against gastric lesions induced by HCl and ethanol .
Siderophore-Mediated Drug Applications
The structure of 1,3,5-triazines allows for potential use as siderophore-mediated drugs . Siderophores are molecules that bind and transport iron in microbial organisms, and their mimicry can be used to deliver drugs into bacteria, offering a novel approach to antibiotic therapy.
Antiparasitic Activity
Some 1,3,5-triazine derivatives have shown in vitro activity against protozoan parasites, such as Trypanosoma brucei, which causes Human African Trypanosomiasis . Research into these compounds could lead to new treatments for parasitic infections.
Herbicide Production
The triazine class of compounds has long been associated with the production of herbicides . Their ability to inhibit photosynthesis in susceptible plants makes them effective in controlling weed growth in agricultural settings.
Propiedades
IUPAC Name |
4-(6-methyl-3-phenyl-1,2,4-triazin-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-14(18-7-9-19-10-8-18)15-13(17-16-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFUJWYPDWBWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2787735.png)
methanone](/img/structure/B2787736.png)
![N'-(1,2-Oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2787737.png)

![Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2787739.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(Dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B2787741.png)
![3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2787743.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787747.png)
![N-[2-(diethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2787749.png)
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2787751.png)
![1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2787754.png)